molecular formula C6H7N5 B13687077 4-(1-Methyl-5-pyrazolyl)-1H-1,2,3-triazole

4-(1-Methyl-5-pyrazolyl)-1H-1,2,3-triazole

Katalognummer: B13687077
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: FVXNLBTXLANFNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32267336 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32267336 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD32267336.

Industrial Production Methods

Industrial production of MFCD32267336 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions and the use of specialized equipment to handle the increased volume of reagents and products. The goal is to achieve high efficiency and cost-effectiveness while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32267336 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving MFCD32267336 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from the reactions of MFCD32267336 depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may exhibit enhanced or altered properties compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

MFCD32267336 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial products.

Wirkmechanismus

The mechanism of action of MFCD32267336 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to MFCD32267336 include those with analogous structures or functional groups. These compounds may share some properties with MFCD32267336 but also exhibit unique characteristics that differentiate them.

Uniqueness

MFCD32267336 stands out due to its specific combination of properties, which may include higher stability, selectivity, or efficacy in certain applications. Comparing it with similar compounds helps highlight its advantages and potential for further development.

Eigenschaften

Molekularformel

C6H7N5

Molekulargewicht

149.15 g/mol

IUPAC-Name

4-(2-methylpyrazol-3-yl)-2H-triazole

InChI

InChI=1S/C6H7N5/c1-11-6(2-3-8-11)5-4-7-10-9-5/h2-4H,1H3,(H,7,9,10)

InChI-Schlüssel

FVXNLBTXLANFNU-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)C2=NNN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.